![molecular formula C14H13ClN2S B374015 1-(3-Chlorophenyl)-3-(phenylmethyl)thiourea](/img/structure/B374015.png)
1-(3-Chlorophenyl)-3-(phenylmethyl)thiourea
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Overview
Description
1-(3-chlorophenyl)-3-(phenylmethyl)thiourea is a member of thioureas.
Scientific Research Applications
Enzyme Inhibition and Mercury Sensing
- Enzyme Inhibitory Activity : 1-(3-Chlorophenyl)-3-(phenylmethyl)thiourea demonstrates significant inhibition against enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests its potential use in conditions involving these enzymes (Rahman et al., 2021).
Spectroscopic and Structural Studies
- Molecular Docking and DNA Interaction : Studies have shown that similar thiourea compounds interact strongly with DNA, which could be significant in developing new anticancer agents. Such interactions are usually explored through spectroscopic measurements and molecular docking studies (Cui et al., 2006).
- Crystal Structure Analysis : The crystal structure of related thiourea compounds has been analyzed, revealing potential for various applications in material science and chemistry (Saeed & Parvez, 2005).
Biological Activities
- Antimicrobial Properties : Thiourea derivatives have demonstrated effectiveness against a range of bacterial and fungal strains, suggesting their potential as antimicrobial agents (Tahir et al., 2015).
- Surfactant Properties : Certain thiourea compounds have been identified as non-ionic surfactants, indicating applications in industrial and environmental fields (Ullah et al., 2015).
Synthesis and Characterization
- Synthetic Methods : Efficient synthesis methods for thiourea derivatives, including 1-(3-Chlorophenyl)-3-(phenylmethyl)thiourea, have been developed, which is crucial for their application in various fields (Chang-mei, 2011).
properties
Product Name |
1-(3-Chlorophenyl)-3-(phenylmethyl)thiourea |
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Molecular Formula |
C14H13ClN2S |
Molecular Weight |
276.8g/mol |
IUPAC Name |
1-benzyl-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C14H13ClN2S/c15-12-7-4-8-13(9-12)17-14(18)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,16,17,18) |
InChI Key |
KHNANZQXGXUCGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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